methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound with the molecular formula C12H10F2N2O3 This compound features a pyrazole ring substituted with a carboxylate ester group and a difluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenoxy Methyl Group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It serves as a model compound in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The difluorophenoxy group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Ethyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 1-[(2,4-difluorophenoxy)methyl]-1H-imidazole-3-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the difluorophenoxy group in methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate imparts unique electronic properties, enhancing its reactivity and binding characteristics. This makes it distinct from similar compounds with different substituents or ring systems.
Properties
IUPAC Name |
methyl 1-[(2,4-difluorophenoxy)methyl]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(13)6-9(11)14/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOJUJGCZCLJEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170033 | |
Record name | Methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-81-0 | |
Record name | Methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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